4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes an iodine atom, a naphthalene ring, and an imidazo[1,2-a]pyridine moiety, making it a unique and versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
Related compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking gaba receptors .
Biochemical Pathways
It can be inferred from related compounds that the gabaergic system might be involved .
Result of Action
Related compounds have been found to possess a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Preparation Methods
The synthesis of 4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide can be achieved through several synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective in producing substituted imidazo[1,2-a]pyridines with high yields. Industrial production methods may involve the use of specific reagents and catalysts to optimize the yield and purity of the compound.
Chemical Reactions Analysis
4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their biological activity and applications. The presence of the iodine atom and the naphthalene ring in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16IN3O/c25-20-12-10-17(11-13-20)24(29)27-23-22(26-21-7-3-4-14-28(21)23)19-9-8-16-5-1-2-6-18(16)15-19/h1-15H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJXZDQVFFMKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)NC(=O)C5=CC=C(C=C5)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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